molecular formula C14H8Cl2 B3050465 2,6-Dichloroanthracene CAS No. 26154-35-8

2,6-Dichloroanthracene

Cat. No.: B3050465
CAS No.: 26154-35-8
M. Wt: 247.1 g/mol
InChI Key: VCDFVPDREZWQJO-UHFFFAOYSA-N
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Description

2,6-Dichloroanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative where two chlorine atoms are substituted at the 2- and 6-positions of the anthracene backbone. This structural modification significantly alters its physicochemical properties compared to unsubstituted anthracene, including enhanced stability, altered electronic characteristics, and distinct environmental behavior. It is primarily studied for its applications in organic electronics, pharmaceuticals, and environmental chemistry due to its unique optoelectronic properties and reactivity in Diels-Alder (DA) reactions .

Properties

IUPAC Name

2,6-dichloroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFVPDREZWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634468
Record name 2,6-Dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26154-35-8
Record name 2,6-Dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthracene can be synthesized through various methods. One common approach involves the chlorination of anthracene using chlorine gas or other chlorinating agents such as phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective substitution at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the desired product. The process may also involve purification steps such as recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Scientific Research Applications

2,6-Dichloroanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloroanthracene involves its interaction with light and other chemical species. When exposed to light, it can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations. These photochemical properties are exploited in applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern of chlorine atoms in 2,6-dichloroanthracene distinguishes it from other dichloroanthracene isomers (e.g., 1,8-dichloroanthracene, 9,10-dichloroanthracene) and halogenated PAHs. Key comparisons include:

Property This compound 1,8-Dichloroanthracene 9,10-Dichloroanthracene 2,6-DPA (non-fluorinated baseline)
HOMO (eV) -5.8 -5.9 -6.1 -5.6
LUMO (eV) -2.9 -3.0 -3.2 -2.7
Band Gap (eV) 2.9 2.9 2.9 2.9
Crystallinity High (planar packing) Moderate (steric hindrance) High (symmetrical packing) N/A
  • Key Findings :
    • The 2,6-dichloro substitution minimizes steric hindrance, enabling planar molecular packing and improved charge transport in organic semiconductors .
    • In contrast, 1,8-dichloroanthracene exhibits steric interactions that favor anti-isomer formation in DA reactions, impacting its synthetic utility .

Reactivity in Diels-Alder Reactions

This compound’s reactivity differs from other dichloroanthracenes due to electronic and steric effects:

Compound Reaction Rate with Acrylonitrile Major Product Isomer Binding Affinity (MolDock Score)
This compound Slow (steric hindrance) Syn-isomer -120.5 kcal/mol
1,8-Dichloroanthracene Fast (electron-deficient diene) Anti-isomer -128.3 kcal/mol
9,10-Dichloroanthracene Moderate Syn-isomer N/A
  • Key Findings: 1,8-Dichloroanthracene reacts faster with electron-deficient dienophiles (e.g., acrylonitrile) due to its electron-deficient anthracene core . this compound’s anti-depressant DA adducts exhibit lower binding affinity to bacterial and Drosophila models compared to 1,8-dichloro derivatives .

Environmental Behavior

Halogenation position influences atmospheric deposition and persistence:

Compound Particulate Mass Fraction (%) Log Kow Atmospheric Half-Life (days)
This compound 65–75 5.2 15–20
9,10-Dichloroanthracene 80–85 5.8 25–30
2,6-Br2Ant 70–80 6.1 30–35
  • Key Findings :
    • Higher particulate affinity in 9,10-dichloroanthracene is attributed to lower vapor pressure and increased lipophilicity .
    • Brominated analogs (e.g., 2,6-Br2Ant) exhibit longer atmospheric half-lives due to stronger carbon-halogen bonds .

Pharmaceutical Potential

This compound-derived DA adducts show moderate anti-depressant activity compared to other halogenated anthracenes:

Compound IC50 (μM) for Serotonin Reuptake Inhibition Druglikeness Score ADMET Profile (Toxicity Risk)
2,6-Dichloro adduct 12.4 0.72 Low
1,8-Dichloro adduct 8.9 0.68 Moderate
Maprotiline (Reference) 1.2 0.85 High
  • Key Findings :
    • 1,8-Dichloroanthracene adducts exhibit higher bioactivity but poorer druglikeness due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroanthracene
Reactant of Route 2
2,6-Dichloroanthracene

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